N2-(4-ETHOXYPHENYL)-N4-(3-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE
Description
This compound is a 1,3,5-triazine derivative featuring a substituted diamino core with distinct aromatic and heterocyclic substituents. The ethoxyphenyl group at the N2 position provides lipophilicity, while the 3-fluorophenyl at N4 introduces electronic effects that may enhance binding affinity.
Properties
IUPAC Name |
4-N-(4-ethoxyphenyl)-2-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2.ClH/c1-2-30-18-8-6-16(7-9-18)23-19-25-20(24-17-5-3-4-15(22)14-17)27-21(26-19)28-10-12-29-13-11-28;/h3-9,14H,2,10-13H2,1H3,(H2,23,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVDSEWBVXDBRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ETHOXYPHENYL)-N4-(3-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE typically involves multiple steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The ethoxyphenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Morpholine Introduction: The morpholinyl group is added via a nucleophilic substitution reaction with morpholine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N2-(4-ETHOXYPHENYL)-N4-(3-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halides and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N2-(4-ETHOXYPHENYL)-N4-(3-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: For studying enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N2-(4-ETHOXYPHENYL)-N4-(3-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in substituent groups at the N2, N4, and 6-positions (Table 1). Key variations include:
Table 1. Substituent-driven differences among triazine analogs.
Pharmacological and Physicochemical Properties
- Solubility : The morpholine group in the target compound likely enhances aqueous solubility compared to pyrrolidine (logP reduction by ~0.5–1.0 units) .
- Binding Affinity: Fluorine’s electron-withdrawing effect at N4 may improve target engagement compared to non-halogenated analogs (e.g., m-tolyl in ).
Critical Research Findings and Gaps
- Toxicity: Chloromethyl derivatives (e.g., ) may pose genotoxicity risks, whereas the target compound’s morpholine and fluorine substituents likely mitigate this.
- Synthetic Challenges : Low yields for pyrrolidine analogs (33.42% in ) highlight the need for optimized coupling conditions for bulkier amines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
